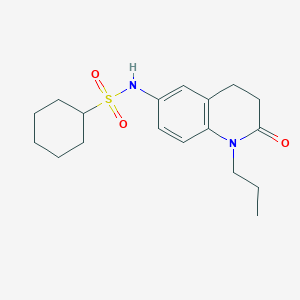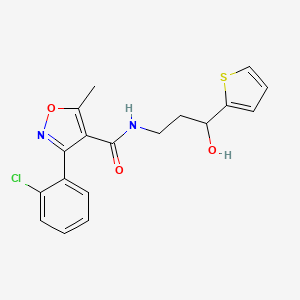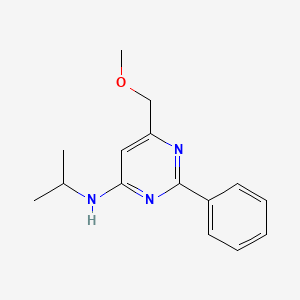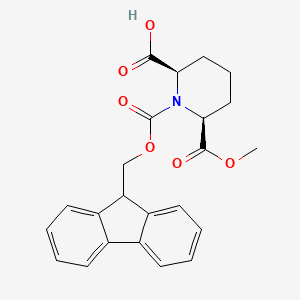
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been developed for the treatment of cancer. The drug is designed to target hypoxic regions within tumors, which are often resistant to conventional therapies.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been synthesized for various potential therapeutic applications. For instance, a study on the synthesis and characterization of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain compared to controls, indicating their safety profile in preclinical models (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds exhibit significant potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into therapeutic interventions for neurodegenerative diseases (Röver et al., 1997).
Antagonistic Activity Against Endothelin Receptors
Investigations into the structure-activity relationships of biphenylsulfonamides have led to the identification of selective endothelin-A (ETA) receptor antagonists. These findings are significant for the development of therapies targeting cardiovascular diseases, demonstrating the potential of this compound derivatives in medicinal chemistry (Murugesan et al., 1998).
Carbonic Anhydrase Inhibition for Ocular Pressure Management
Derivatives of this compound have been explored as inhibitors of carbonic anhydrase isozymes I, II, and IV. Such inhibitors have demonstrated potential in lowering intraocular pressure (IOP) in normotensive rabbits, highlighting their application in treating glaucoma and other ocular hypertensive conditions (Casini et al., 2002).
Enantio- and Diastereoselective Catalysis
Amino perfluoroalkanesulfonamide compounds derived from diarylprolinols, including this compound, have been found to be efficient catalysts for enantio- and diastereoselective aldol reactions. This catalytic activity is crucial for the synthesis of bis-THF alcohol, a key intermediate in the design of HIV protease inhibitors, demonstrating the compound's versatility in synthetic organic chemistry (Lutete & Ikemoto, 2017).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-1-3-11(4-2-10)23(19,20)17-7-12(18)9-5-6-22-8-9/h1-6,8,12,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFCNOCVPDPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)



![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)